

Repurposing of Capeserod for Gastrointestinal Diseases: A Technical Guide

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Compound of Interest

Compound Name: *Capeserod*

Cat. No.: *B1243232*

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Abstract

Capeserod, a selective serotonin 4 (5-HT₄) receptor partial agonist, is undergoing a strategic repurposing for the treatment of various gastrointestinal (GI) disorders. Originally investigated for neurological conditions, compelling preclinical and clinical safety data, coupled with artificial intelligence-driven analysis, has illuminated its potential as a prokinetic agent for diseases such as gastroparesis, ulcerative colitis, and chronic constipation.^{[1][2][3][4][5][6][7]} This technical guide provides an in-depth overview of **Capeserod**'s mechanism of action, summarizes key (though limited publicly available) quantitative data, outlines relevant experimental protocols for its evaluation, and visualizes the underlying signaling pathways and proposed research workflows.

Introduction: The Rationale for Repurposing Capeserod

Capeserod (formerly SL65.0155) was initially developed by Sanofi and explored in Phase II clinical trials for Alzheimer's disease and urinary incontinence.^{[3][5][8]} While these indications were discontinued, the trials, involving over 600 patients, established a favorable safety and tolerability profile for the compound.^{[6][7][9][10][11]}

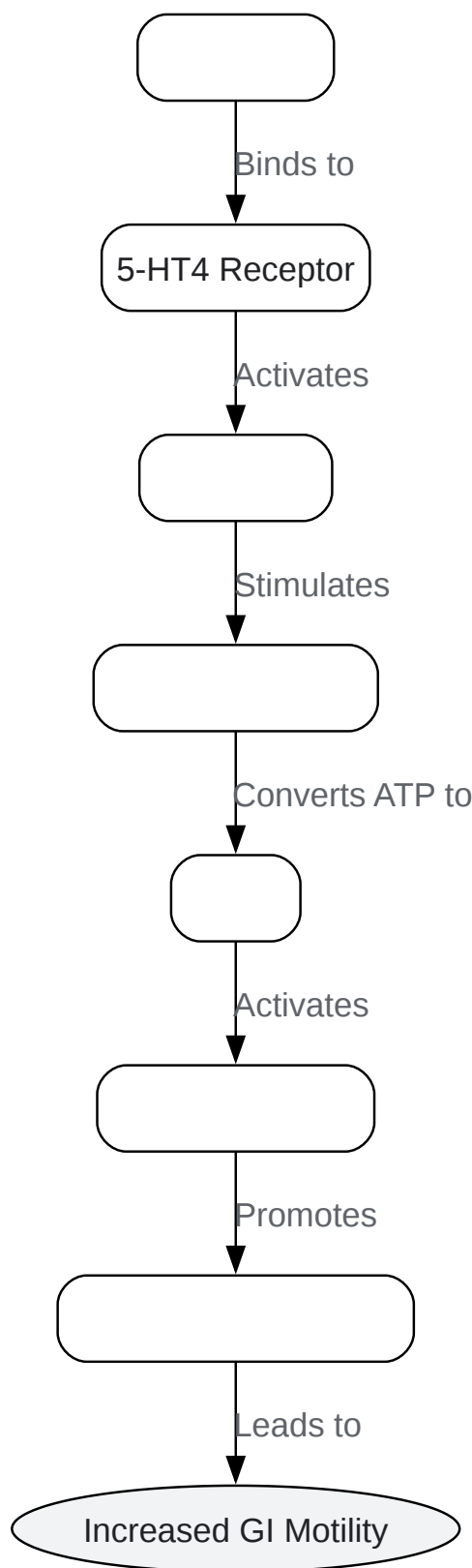
In a significant strategic shift, Entero Therapeutics (formerly First Wave BioPharma) has acquired the exclusive global license for **Capaserod** to develop it for GI indications.[9][12] This decision was reportedly guided by AI-powered analyses that identified the drug's unique mechanism of action as highly relevant to unmet needs in gastrointestinal medicine.[5][6][9] The primary targets for repurposing include gastroparesis, a condition characterized by delayed gastric emptying, and other motility disorders like chronic constipation.[1][4] Preclinical development for ulcerative colitis is also underway.[1]

Mechanism of Action: The Role of 5-HT4 Receptor Agonism in the GI Tract

Capaserod is a selective partial agonist of the 5-HT4 receptor.[2][3][8] These receptors are widely distributed throughout the gastrointestinal tract and play a crucial role in regulating motility, secretion, and visceral sensitivity.[3][13][14]

Activation of 5-HT4 receptors on enteric neurons is known to stimulate the peristaltic reflex, increase gastric emptying, and decrease esophageal reflux.[3][13] The prokinetic effects are mediated through the release of neurotransmitters, such as acetylcholine, which in turn contract smooth muscle and propel luminal contents forward.[2] This established mechanism provides a strong biological rationale for **Capaserod**'s potential efficacy in treating disorders of gut motility.

Signaling Pathway of Capaserod at the 5-HT4 Receptor



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Caption: **Capeserod**'s signaling cascade.

Quantitative Data Summary

While specific clinical data for **Capeserod** in GI indications is not yet publicly available pending the initiation of Phase II trials, we can infer expected outcomes based on the performance of other 5-HT4 agonists and the known pharmacology of **Capeserod**.^[6] The following tables structure the anticipated and known parameters of **Capeserod**.

Table 1: Pharmacological Profile of **Capeserod**

Parameter	Value	Reference
Target	5-HT4 Receptor	[8]
Action	Partial Agonist	[2][8]
Binding Affinity (K _i)	0.6 nM	[8]
Intrinsic Activity (IA)	40-50% (relative to serotonin)	[8]

Table 2: Anticipated Clinical Endpoints for **Capeserod** in Gastroparesis

Endpoint	Measurement	Expected Outcome with Capeserod
Gastric Emptying Rate	Scintigraphy or Wireless Motility Capsule	Significant acceleration compared to placebo
Symptom Improvement	Gastroparesis Cardinal Symptom Index (GCSI)	Reduction in nausea, vomiting, early satiety, and bloating
Quality of Life	Patient-Reported Outcome Measures	Improvement in daily functioning and well-being

Key Experimental Protocols for Preclinical and Clinical Evaluation

The following are detailed methodologies for experiments crucial to the development of **Capeserod** for gastrointestinal diseases.

In Vitro Receptor Binding and Functional Assays

- Objective: To determine the binding affinity and functional activity of **Capeserod** at the human 5-HT₄ receptor.
- Methodology:
 - Radioligand Binding Assay:
 - Utilize Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human 5-HT₄(a) receptor.
 - Perform competitive binding assays with a radiolabeled 5-HT₄ antagonist (e.g., [3H]GR113808) and increasing concentrations of **Capeserod**.
 - Calculate the equilibrium dissociation constant (K_i) from the IC₅₀ values to quantify binding affinity.
 - cAMP Accumulation Assay (Functional Agonism):
 - Use the same recombinant cell line.
 - Stimulate cells with varying concentrations of **Capeserod**.
 - Measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) using an appropriate assay kit (e.g., HTRF, ELISA).
 - Determine the EC₅₀ and E_{max} values to characterize the potency and efficacy of **Capeserod** as a partial agonist.

Ex Vivo Guinea Pig Distal Colon Motility Assay

- Objective: To assess the prokinetic effect of **Capeserod** on colonic contractility and propulsive motility.
- Methodology:
 - Tissue Preparation:

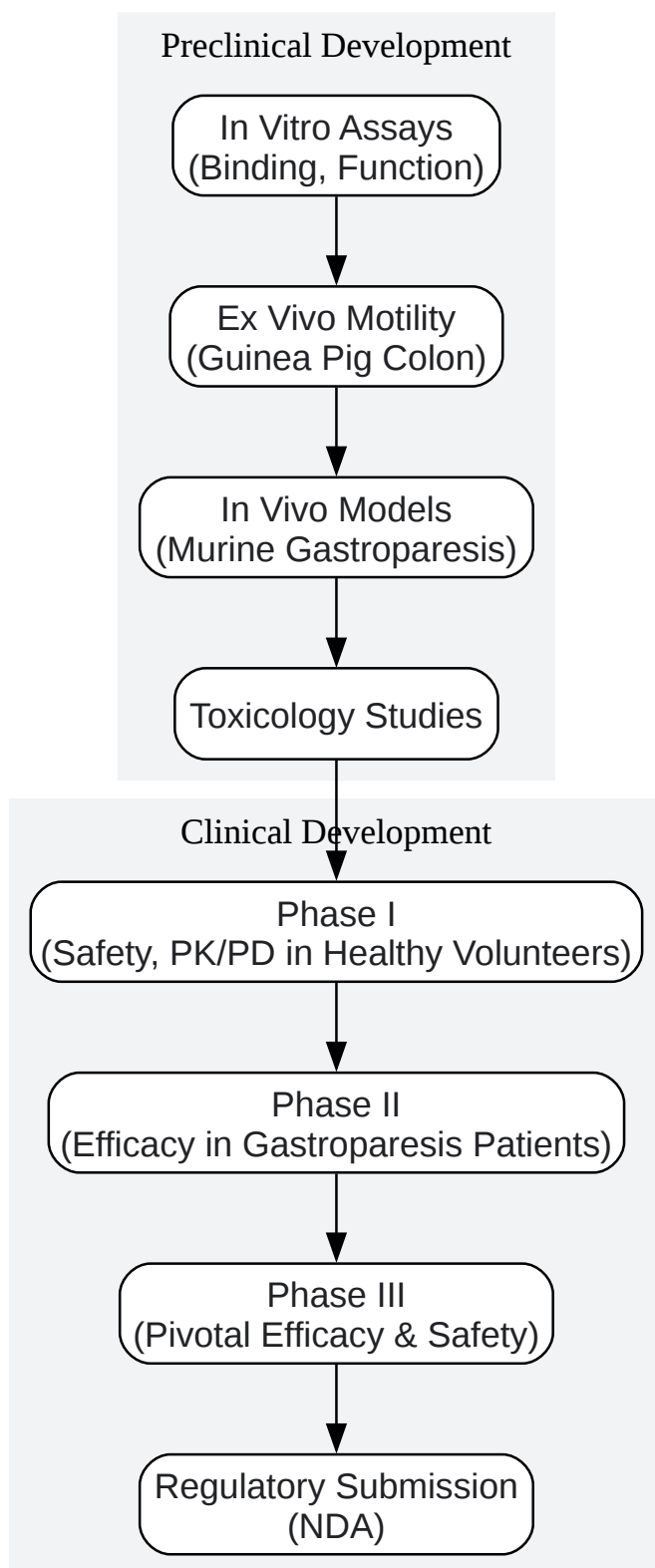
- Isolate segments of the distal colon from adult guinea pigs.
- Mount the segments in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Contractility Measurement:
 - Measure isometric contractions using force transducers.
 - After an equilibration period, add **Capeserod** in a cumulative concentration-response manner.
 - Record the changes in contractile force and frequency.
- Propulsive Motility Assessment:
 - Insert a fecal pellet or artificial pellet into the oral end of the colon segment.
 - Measure the time taken for the pellet to be expelled from the aboral end.
 - Compare the velocity of pellet propulsion in the presence and absence of **Capeserod**.

In Vivo Murine Model of Delayed Gastric Emptying

- Objective: To evaluate the gastrokinetic effects of **Capeserod** in a disease-relevant animal model.
- Methodology:
 - Induction of Gastroparesis:
 - Utilize a diabetic mouse model (e.g., db/db mice) which is known to exhibit delayed gastric emptying.
 - Gastric Emptying Measurement:
 - Administer a non-absorbable, non-caloric liquid or solid meal containing a radioactive tracer (e.g., ^{99m}Tc-sulfur colloid) or a colored marker via oral gavage.

- At a predetermined time point, euthanize the animals and ligate the pylorus.
- Excise the stomach and measure the amount of tracer/marker remaining.
- Calculate the percentage of gastric emptying.
- Treatment Protocol:
 - Administer **Capeserod** or vehicle to different groups of mice prior to the meal.
 - Compare the gastric emptying rates between the treatment and control groups.

Experimental Workflow for Preclinical to Clinical Transition



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Caption: **Capeserod**'s development pipeline.

Future Directions and Clinical Development Plan

Entero Therapeutics has announced plans to meet with the U.S. Food and Drug Administration (FDA) to establish a clear developmental and regulatory pathway for **Capeserod** in GI disorders.[1][3] The company intends to initiate Phase II clinical trials for gastroparesis.[4][6]

The existing safety data from over 600 patients provides a significant advantage, potentially streamlining the clinical development process.[7][9][10] Future studies will need to definitively establish the efficacy of **Capeserod** in improving gastric emptying and alleviating symptoms in patients with gastroparesis and other GI motility disorders.

Conclusion

The repurposing of **Capeserod** for gastrointestinal diseases represents a promising development in the search for novel, effective treatments for motility disorders. Its well-defined mechanism of action as a selective 5-HT₄ receptor partial agonist, combined with a favorable safety profile, positions it as a strong candidate for further clinical investigation. The successful execution of the outlined experimental and clinical plans will be critical in realizing the full therapeutic potential of **Capeserod** for patients suffering from debilitating gastrointestinal conditions.

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